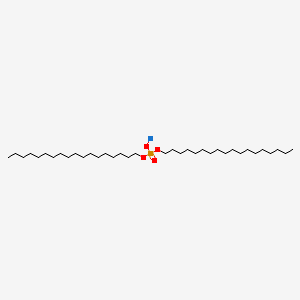
Histidine alpha-ketoisocaproate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Histidine alpha-ketoisocaproate is a compound that combines the amino acid histidine with alpha-ketoisocaproate, a keto acid derived from the metabolism of leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Histidine alpha-ketoisocaproate can be synthesized through enzymatic and chemical methods. One common approach involves the use of L-amino acid deaminase from Proteus mirabilis, which catalyzes the conversion of L-leucine to alpha-ketoisocaproate. This enzyme can be expressed in Escherichia coli and optimized for higher catalytic efficiency .
Industrial Production Methods: Industrial production of alpha-ketoisocaproate often involves chemical synthesis methods such as the hydantoin process, where hydantoin reacts with carbonyl-containing compounds to generate intermediates, followed by hydrolysis and acidification . Enzymatic methods using engineered microorganisms are also being explored for their efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: Histidine alpha-ketoisocaproate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, histidine can participate in visible-light-driven thioacetal activation reactions, enabling modifications on histidine residues .
Common Reagents and Conditions: Common reagents for these reactions include electrophilic thionium intermediates for histidine modifications and various oxidizing and reducing agents for alpha-ketoisocaproate transformations .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alpha-ketoisocaproate can lead to the formation of isovaleryl-CoA, a key intermediate in leucine metabolism .
Aplicaciones Científicas De Investigación
Histidine alpha-ketoisocaproate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biochemical compounds.
Industry: It is utilized in the production of amino acid supplements and other nutritional products.
Mecanismo De Acción
The mechanism of action of histidine alpha-ketoisocaproate involves its participation in metabolic pathways. Alpha-ketoisocaproate is a key intermediate in the degradation of leucine, leading to the production of various metabolites such as acetyl-CoA and isovaleryl-CoA . These metabolites play crucial roles in energy production and biosynthesis of essential molecules. Histidine, on the other hand, can undergo post-translational modifications, influencing protein interactions and enzyme activities .
Comparación Con Compuestos Similares
Histidine alpha-ketoisocaproate can be compared with other similar compounds such as:
Alpha-Ketoisocaproic Acid: A metabolic intermediate in leucine degradation, used in managing renal failure.
Alpha-Ketoisovalerate: Another keto acid derived from valine metabolism, with similar applications in metabolic studies.
Alpha-Keto-beta-methylvalerate: Derived from isoleucine metabolism, used in similar contexts as alpha-ketoisocaproate.
This compound is unique due to its combination of histidine and alpha-ketoisocaproate, offering a distinct set of properties and applications in various fields.
Propiedades
Número CAS |
78000-40-5 |
|---|---|
Fórmula molecular |
C12H19N3O5 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H9N3O2.C6H10O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-4(2)3-5(7)6(8)9/h2-3,5H,1,7H2,(H,8,9)(H,10,11);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1 |
Clave InChI |
SEGLGXWKMQWPCB-JEDNCBNOSA-N |
SMILES isomérico |
CC(C)CC(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)CC(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















